molecular formula C9H8N6O3 B13968618 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide CAS No. 560073-32-7

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13968618
CAS No.: 560073-32-7
M. Wt: 248.20 g/mol
InChI Key: OWPXCCOVYJLYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methyl group at the 4-position of the benzene ring, and a tetrazole moiety linked via an amide bond.

Tetrazole-containing benzamides are pharmacologically significant due to their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

CAS No.

560073-32-7

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C9H8N6O3/c1-5-2-3-6(4-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16)

InChI Key

OWPXCCOVYJLYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 4-Methyl-3-Nitrobenzamide Precursors

The starting material, 4-methyl-3-nitrobenzoic acid or its derivatives, can be synthesized or procured commercially. The amide formation is generally achieved by reacting the corresponding acid chloride or activated acid derivative with an amine bearing the tetrazole substituent or its precursor.

  • Acid chlorides are prepared by reaction of the acid with reagents like thionyl chloride or oxalyl chloride under controlled temperature.
  • The amide bond formation is performed typically in pyridine or other suitable solvents at room temperature, yielding the benzamide intermediate with high efficiency.

Tetrazole Ring Formation via [3 + 2] Cycloaddition

The tetrazole moiety is generally synthesized through the 1,3-dipolar cycloaddition of nitriles with azide ions, a well-established method for tetrazole synthesis.

  • Sodium azide is used as the azide source.
  • The reaction is catalyzed by Lewis acids such as aluminum chloride at elevated temperatures (~90 °C).
  • This method yields the tetrazole ring with excellent yields (typically 69–91%) and high regioselectivity.

The general reaction scheme is:

$$
\text{Aromatic nitrile} + \text{NaN}3 \xrightarrow[\text{AlCl}3]{90^\circ C} \text{Tetrazole derivative}
$$

Coupling of Tetrazole-Substituted Amine with Benzoyl Chloride

The tetrazole-substituted amine is reacted with the benzoyl chloride derivative to form the final amide bond, completing the synthesis of this compound.

  • This reaction is conducted in pyridine or similar bases serving as solvent and acid scavenger.
  • The reaction proceeds at room temperature with good yields.
  • Purification is generally done by recrystallization or silica gel chromatography.

Representative Experimental Procedure

Step Reagents & Conditions Yield Notes
1 Preparation of 4-methyl-3-nitrobenzoyl chloride from acid using SOCl2 at 0 °C to RT ~85% Acid chloride formation monitored by IR
2 Reaction of 2H-tetrazol-5-yl aniline with acid chloride in pyridine at RT 70–90% Formation of benzamide confirmed by NMR
3 Tetrazole ring formation by treating aromatic nitrile with NaN3 and AlCl3 at 90 °C 69–91% High regioselectivity, confirmed by MS and NMR

Additional Synthetic Notes and Variations

  • Alternative tetrazole synthesis can be performed via Ugi-tetrazole multicomponent reactions involving isocyanides, aldehydes, amines, and azides, offering a one-pot approach to tetrazole-substituted amides.
  • The use of 2-nitrobenzyl isocyanide as a convertible isocyanide allows for the construction of tetrazole derivatives with diverse substitution patterns.
  • Catalysts such as Pd(PPh3)4 and bases like K2CO3 have been employed to facilitate coupling reactions under mild conditions.
  • Purification techniques include silica gel chromatography with ethyl acetate/hexane mixtures and recrystallization from ethyl acetate.

Summary of Research Findings

Reference Key Findings Yield Range Reaction Conditions
PMC 5949814 Two-step synthesis: amide formation and [3 + 2] cycloaddition; yields 69–91% for tetrazole formation 69–91% AlCl3 catalysis, 90 °C, pyridine solvent
Groningen Thesis Ugi-tetrazole multicomponent reaction for tetrazole derivatives; isolated yields 41–58% 41–58% Room temperature, methanol solvent
EPO Patent EP2570407 Multi-step synthesis of tetrazole-substituted benzamides; detailed intermediates and variations Not specified Stepwise synthesis with SnCl2 reduction, boronic acid intermediates
RSC Supplementary Pd-catalyzed coupling and tetrazole ring formation; purification by chromatography 24–58% Argon atmosphere, 50 °C

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, triethyl orthoformate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-(2H-tetrazol-5-yl)benzamide.

    Substitution: Various substituted tetrazole derivatives.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 5-amino-2H-tetrazole.

Scientific Research Applications

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic carboxylic acids.

    Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Analogues

SCH 900822
  • Structure : N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.
  • Key Features : Incorporates a spiroimidazolone core and a tetrazole-methyl group.
  • Activity : Potent glucagon receptor antagonist (IC₅₀ = 1.2 nM) with high selectivity over GLP-1 receptors. Orally active in reducing blood glucose levels in diabetic mice .
  • Comparison : Unlike 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide, SCH 900822 has a complex spirocyclic structure, enhancing receptor binding specificity. The nitro group in the target compound may confer distinct electronic effects but lacks the spiro system’s conformational rigidity .
4-Butyl-N-[3-(2H-Tetrazol-5-yl)Phenyl]Benzamide
  • Structure : Features a butyl substituent on the benzamide and a tetrazole at the meta-position of the phenyl ring.
  • Physicochemical Properties : Density = 1.248 g/cm³; pKa = 4.18 .
Pranlukast (Onon®)
  • Structure : N-[4-Oxo-2-(2H-tetrazol-5-yl)-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide.
  • Activity : Leukotriene receptor antagonist; FDA-approved for asthma.
  • Comparison : The chromone core in Pranlukast enables anti-inflammatory effects, absent in the target compound. Both share a tetrazole-benzamide motif, but Pranlukast’s ether linkage and chromone system broaden its therapeutic scope .

Pharmacological and Physicochemical Profiles

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activity References
This compound C₉H₈N₆O₃S 296.27 (calc.) Nitro, methyl, tetrazole Potential antimicrobial/antagonist (inferred)
SCH 900822 C₃₃H₃₈Cl₂N₆O₂ 657.6 Spiroimidazolone, tetrazole Glucagon receptor antagonist
4-Butyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide C₁₈H₁₉N₅O 321.38 Butyl, tetrazole Research compound
Pranlukast C₂₇H₂₅N₅O₄ 481.52 Chromone, tetrazole Leukotriene antagonist (asthma)

Key Differences and Trends

Alkyl Chains: Butyl (in 4-butyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide) and tert-butyl (in SCH 900822) groups increase lipophilicity, favoring blood-brain barrier penetration or prolonged half-life .

Bioactivity :

  • Tetrazole-benzamide hybrids exhibit diverse activities: SCH 900822 (antidiabetic), Pranlukast (antiasthmatic), and nitrobenzamides (antimicrobial) . The target compound’s nitro group may align it closer to antimicrobial agents like compound 10a-j .

Synthetic Accessibility :

  • Simple benzamide-tetrazole derivatives (e.g., 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide) are synthesized in 2–3 steps via condensation , while SCH 900822 requires multistep spirocyclic synthesis .

Biological Activity

4-Methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a benzamide core, a methyl group, a nitro group, and a tetrazole ring. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C_{10}H_{10}N_{4}O_{3}
  • Molar Mass : 248.2 g/mol
  • Structure : The compound features:
    • A benzamide structure with a methyl substituent at the para position.
    • A nitro group at the meta position.
    • A tetrazole ring that enhances its bioisosteric characteristics.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antibacterial Activity :
    • The compound has been investigated for its efficacy against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
    • In vitro studies have shown promising results, suggesting it may serve as a potential antibacterial agent due to its ability to disrupt bacterial cell functions.
  • Antifungal Activity :
    • Limited studies indicate antifungal properties against strains such as Penicillium purpurogenum and Aspergillus flavus.
    • The mechanism may involve interactions with fungal cell membranes or inhibition of key metabolic pathways.
  • Mechanism of Action :
    • The tetrazole moiety can mimic carboxylic acids, allowing for interactions with biological targets such as enzymes and receptors.
    • The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, influencing their activity.

Table 1: Summary of Biological Activities

Activity Type Target Organisms Observations
AntibacterialBacillus cereus, E. coliSignificant inhibitory effects observed in vitro.
AntifungalAspergillus flavusModerate antifungal activity noted in preliminary tests.
MechanismEnzyme interactionsPotential disruption of metabolic pathways via binding.

Detailed Research Findings

  • Antibacterial Studies :
    • In a study conducted by , various derivatives of tetrazole compounds were synthesized, demonstrating that the presence of the tetrazole ring significantly enhances antibacterial properties. The study highlighted that compounds similar to this compound exhibited higher activity due to their structural integrity and functional groups.
  • Antifungal Studies :
    • Research published in explored the antifungal activities of related compounds, noting that modifications in the structure could lead to enhanced efficacy against fungi. The findings suggest that further exploration of this compound could yield promising antifungal agents.
  • Mechanistic Insights :
    • A comprehensive review in discussed how tetrazole derivatives interact with biological receptors and enzymes, emphasizing the role of hydrogen bonding and electrostatic interactions facilitated by the tetrazole ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide?

  • Methodology : A two-step approach is typically employed:

Synthesis of the benzamide core : React 3-nitro-4-methylbenzoic acid with a coupling agent (e.g., EDCI or DCC) and a tetrazole-5-amine derivative in anhydrous DMF or THF under inert gas (N₂/Ar) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Ensure exclusion of moisture to prevent side reactions .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.2 min .
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, tetrazole NH at δ 10.5–11.2 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 52.1%, H: 3.2%, N: 25.6%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :

  • DMSO: ~250 mg/mL (ideal for in vitro assays) .
  • Aqueous buffers: <1 mg/mL (use sonication or co-solvents like PEG-400 for dosing) .
    • Stability : Store at –20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s antimicrobial activity?

  • Target Selection : Prioritize bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis .
  • Assay Design :

Enzyme Inhibition : Use a spectrophotometric assay with malachite green to measure phosphate release from pptase substrates .

MIC Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

  • Data Interpretation : Correlate IC₅₀ (enzyme) with MIC (bacterial growth) to confirm target engagement.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC chromatograms and elemental analysis from conflicting studies; impurities >2% can skew bioactivity .
  • Experimental Variability : Standardize assay conditions (e.g., pH, temperature, solvent concentration) .
    • Orthogonal Validation : Use alternative methods (e.g., SPR for binding affinity vs. cell-based assays) to confirm activity .

Q. How can structure-activity relationships (SAR) be optimized for tetrazole-containing benzamides?

  • Modification Strategies :

Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzene ring to enhance metabolic stability .

Tetrazole Bioisosteres : Replace tetrazole with carboxylate or sulfonamide groups to compare potency and solubility .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like CysLTR1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.